molecular formula C27H30F2N2O2 B1193636 STAT3-IN-13r

STAT3-IN-13r

Cat. No. B1193636
M. Wt: 452.5458
InChI Key: UYYOYSFFWXAVCM-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.

Scientific Research Applications

Role in Cancer Therapy and Molecular Targeting

STAT3-IN-13r is implicated in various research areas, particularly in cancer therapy. STAT3, the target of STAT3-IN-13r, is a transcription factor pivotal in cellular processes like cell growth and apoptosis. Its deregulation is associated with malignancies such as breast, head, neck, prostate, pancreatic, ovarian, and brain cancers, and melanoma. Targeting STAT3 activation is promising for inhibiting tumor growth and metastasis without affecting normal cells, suggesting its potential as a molecular target for cancer therapy. Extensive clinical research is directed towards finding anti-STAT3 agents with high single-agent activity, indicating the significance of STAT3 as a molecular target in cancer treatment (Santoni et al., 2015).

STAT3's Multifaceted Role and Therapeutic Potential

STAT3's role extends beyond transcriptional regulation. It is intricately linked with cellular metabolism regulation, both transcriptionally and non-transcriptionally. This multifaceted nature of STAT3 makes it a complex yet intriguing target for therapeutic interventions. The profound implications of STAT3 in regulating cellular metabolism highlight the potential consequences and considerations for therapeutic approaches, especially those currently under clinical experimentation (Demaria, Camporeale, & Poli, 2014).

Inhibitory Approaches and Therapeutic Potential

Several approaches are being investigated to inhibit STAT3, such as modulating upstream regulators, regulating RNA, and targeting STAT3 protein at different domains. The focus on small molecule STAT3 inhibitors has been the most explored, with both preclinical and clinical studies underway. This highlights the potential of STAT3 inhibitors as a cancer treatment, promising broad clinical impact (Wang, Crowe, Goldstein, & Yang, 2012).

STAT3 in Sepsis Management

STAT3 also plays a significant role in managing sepsis, a life-threatening organ dysfunction due to dysregulated host responses to infection. As a converging point for multiple inflammatory response pathways, targeting STAT3 in sepsis treatment shows promising therapeutic application. This implies the potential of STAT3 as a future biomarker and therapeutic target for sepsis, shedding light on its multifunctional nature and significance in different therapeutic areas (Lei et al., 2021).

Direct Inhibitors of STAT3

Extensive research on STAT3 has led to the identification of numerous direct inhibitors targeting different STAT3 domains, showcasing a strong interest in this target. The challenge lies in effectively targeting STAT3, given its intricate involvement in multiple cancer aspects. The large number of identified direct STAT3 inhibitors signifies the continuous efforts and advancements in understanding and targeting this complex molecule for cancer therapy (Gelain, Mori, Meneghetti, & Villa, 2019).

properties

Product Name

STAT3-IN-13r

Molecular Formula

C27H30F2N2O2

Molecular Weight

452.5458

IUPAC Name

3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide

InChI

InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16-

InChI Key

UYYOYSFFWXAVCM-BMJUYKDLSA-N

SMILES

O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

STAT3-IN-13r

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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